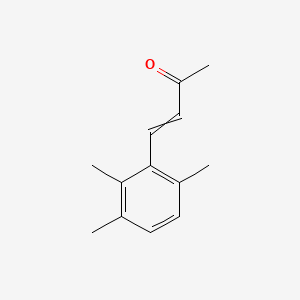
4-(2,3,6-Trimethylphenyl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3,6-Trimethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol . This compound is characterized by the presence of a butenone group attached to a trimethyl-substituted phenyl ring. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,6-Trimethylphenyl)but-3-en-2-one typically involves the aldol condensation of 2,3,6-trimethylbenzaldehyde with acetone. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and chromatography .
化学反应分析
Types of Reactions
4-(2,3,6-Trimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone group to a butanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
4-(2,3,6-Trimethylphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of 4-(2,3,6-Trimethylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one: Similar structure but with a methoxy group instead of a hydrogen atom on the phenyl ring.
4-(2,3,4-Trimethylphenyl)but-3-en-2-one: Similar structure but with different positions of the methyl groups on the phenyl ring.
Uniqueness
4-(2,3,6-Trimethylphenyl)but-3-en-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of three methyl groups at positions 2, 3, and 6 provides steric hindrance and electronic effects that can affect the compound’s chemical behavior and interactions with biological targets .
属性
CAS 编号 |
56681-06-2 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC 名称 |
4-(2,3,6-trimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O/c1-9-5-6-10(2)13(12(9)4)8-7-11(3)14/h5-8H,1-4H3 |
InChI 键 |
AHHGVKNOSDJAQN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C)C=CC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


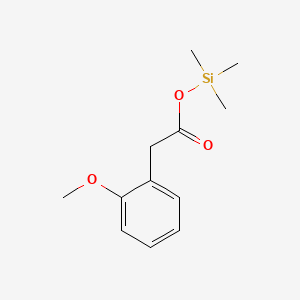
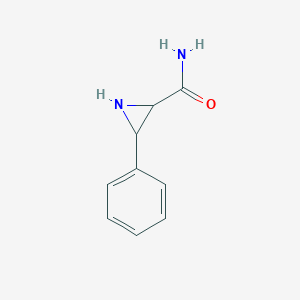

![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)
![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
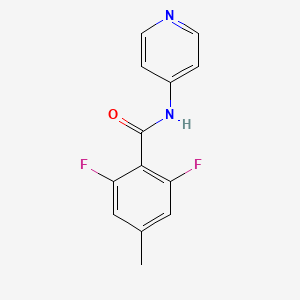
![2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol](/img/structure/B13951404.png)
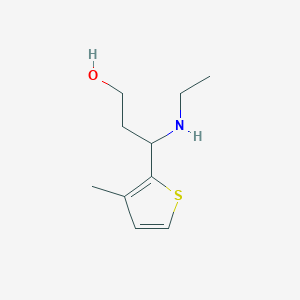
![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)
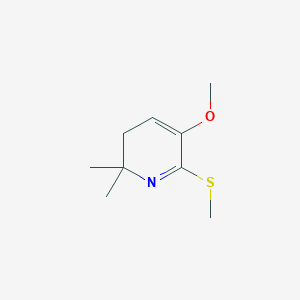
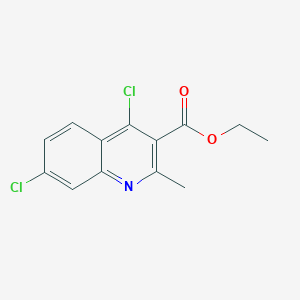
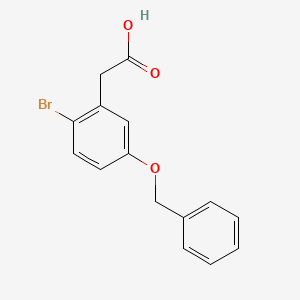
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)

